1-[2-(diethylamino)ethyl]-7-(2,3-dihydroxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
1-[2-(DIETHYLAMINO)ETHYL]-7-(2,3-DIHYDROXYPROPYL)-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a molecular formula of C15H25N5O4. This compound is part of the purine family, which is known for its significant roles in biochemistry, particularly in the structure of nucleotides and nucleic acids .
Preparation Methods
The synthesis of 1-[2-(DIETHYLAMINO)ETHYL]-7-(2,3-DIHYDROXYPROPYL)-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves multiple steps. One common synthetic route includes the reaction of diethylamine with ethyl chloroacetate to form an intermediate, which is then reacted with 2,3-dihydroxypropylamine. The final step involves cyclization and methylation to form the desired purine derivative . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[2-(DIETHYLAMINO)ETHYL]-7-(2,3-DIHYDROXYPROPYL)-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential role in cellular processes and as a model compound for understanding purine metabolism.
Medicine: Research is ongoing into its potential therapeutic uses, including as an antiviral or anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. It can inhibit or activate these enzymes, leading to changes in cellular processes. The pathways involved often include those related to nucleotide synthesis and degradation .
Comparison with Similar Compounds
Similar compounds include other purine derivatives like caffeine, theobromine, and theophylline. What sets 1-[2-(DIETHYLAMINO)ETHYL]-7-(2,3-DIHYDROXYPROPYL)-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE apart is its unique diethylaminoethyl and dihydroxypropyl groups, which confer distinct chemical properties and biological activities .
Conclusion
1-[2-(DIETHYLAMINO)ETHYL]-7-(2,3-DIHYDROXYPROPYL)-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a versatile compound with significant potential in various fields of research. Its unique structure allows it to participate in a wide range of chemical reactions and biological processes, making it a valuable subject of study.
Properties
Molecular Formula |
C15H25N5O4 |
---|---|
Molecular Weight |
339.39 g/mol |
IUPAC Name |
1-[2-(diethylamino)ethyl]-7-(2,3-dihydroxypropyl)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C15H25N5O4/c1-4-18(5-2)6-7-20-14(23)12-13(17(3)15(20)24)16-10-19(12)8-11(22)9-21/h10-11,21-22H,4-9H2,1-3H3 |
InChI Key |
MTIAAZFBFDTPDE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C(=O)C2=C(N=CN2CC(CO)O)N(C1=O)C |
Origin of Product |
United States |
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